molecular formula C14H19ClN2O2 B1380978 tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1421254-01-4

tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B1380978
M. Wt: 282.76 g/mol
InChI Key: ITGZJJFPPBULFQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBCM-NPC) is a small organic molecule that is of great interest to the scientific community due to its potential applications in various fields. TBCM-NPC has been used in a variety of research projects, including drug design, material science, and biochemistry.

Scientific Research Applications

Antibacterial Agents

The compound has been studied for its role in antibacterial activities. Fluoronaphthyridines, including derivatives of tert-butyl naphthyridine carboxylate, have been explored for their in vitro and in vivo antibacterial properties (Bouzard et al., 1992). Another study synthesized and evaluated various tert-butyl naphthyridine-3-carboxylic acids for antimycobacterial activities against strains of Mycobacterium tuberculosis (Sriram et al., 2007).

Structural and Synthetic Chemistry

Research has focused on the synthesis and structural modification of tert-butyl ester compounds related to naphthyridine, investigating their chemical properties and potential applications in various fields (Vorona et al., 2007). X-ray studies have revealed details about the molecular packing and hydrogen bonding in similar tert-butyl carboxylate compounds (Didierjean et al., 2004).

Synthesis of Heterocycles and Potential Drug Intermediates

This compound has been utilized in the combinatorial synthesis of fused tetracyclic heterocycles, which are important for pharmaceutical research and development (Li et al., 2013). The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, highlights its importance as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 2-chloro-4-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-9-7-12(15)16-11-5-6-17(8-10(9)11)13(18)19-14(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZJJFPPBULFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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